molecular formula C8H9NOS B6306075 4-Methyl-5-(methylthio)nicotinaldehyde CAS No. 1289268-31-0

4-Methyl-5-(methylthio)nicotinaldehyde

Cat. No.: B6306075
CAS No.: 1289268-31-0
M. Wt: 167.23 g/mol
InChI Key: QUGKDOXLXKUSGT-UHFFFAOYSA-N
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Description

4-Methyl-5-(methylthio)nicotinaldehyde is an organic compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of a methyl group at the 4-position and a methylthio group at the 5-position on the pyridine ring

Preparation Methods

The synthesis of 4-Methyl-5-(methylthio)nicotinaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-Methyl-5-(methylthio)nicotinaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

4-Methyl-5-(methylthio)nicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(methylthio)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

4-Methyl-5-(methylthio)nicotinaldehyde can be compared with other nicotinaldehyde derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methyl-5-methylsulfanylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6-7(5-10)3-9-4-8(6)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGKDOXLXKUSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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